molecular formula C18H25N3O2 B7642016 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one

货号 B7642016
分子量: 315.4 g/mol
InChI 键: CHTFEGAIZHLHIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The purpose of

作用机制

The mechanism of action of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves the inhibition of EGFR signaling. This compound selectively targets mutant forms of EGFR, which are commonly found in NSCLC patients. By inhibiting EGFR signaling, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has also been found to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells. Additionally, this compound has been found to have a favorable pharmacokinetic profile, which makes it an attractive candidate for further development.

实验室实验的优点和局限性

One of the major advantages of using 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one in lab experiments is its selectivity for mutant forms of EGFR. This compound can specifically target cancer cells without affecting normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound in lab experiments is its cost. This compound is relatively expensive, which can limit its use in certain experiments.

未来方向

There are several future directions for the research and development of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one. One of the most promising directions is the development of combination therapies that can enhance the anti-tumor effects of this compound. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound. Another potential direction is the investigation of this compound in other types of cancer, as well as in combination with other treatment modalities such as immunotherapy. Overall, the potential of this compound in the treatment of cancer makes it an exciting area of research with many possibilities for future development.

合成方法

The synthesis of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves several steps. The first step is the preparation of 6-bromo-2,3-dihydroisoindol-1-one, which is then reacted with 4-(azepan-1-yl)-4-oxobutan-2-ylamine to obtain the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.

科学研究应用

6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one has been extensively studied for its potential in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been found to be effective against tumors that have developed resistance to other EGFR TKIs. In addition to NSCLC, this compound has also been investigated for its potential in the treatment of other types of cancer, including breast cancer and colorectal cancer.

属性

IUPAC Name

6-[[4-(azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(10-17(22)21-8-4-2-3-5-9-21)20-15-7-6-14-12-19-18(23)16(14)11-15/h6-7,11,13,20H,2-5,8-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFEGAIZHLHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCCCCC1)NC2=CC3=C(CNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。